4-Piperidin-1-ylbenzonitrile
Overview
Description
4-Piperidin-1-ylbenzonitrile is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.258 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Piperidin-1-ylbenzonitrile involves various chemical reactions. For instance, the use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .Molecular Structure Analysis
The molecular structure of 4-Piperidin-1-ylbenzonitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-Piperidin-1-ylbenzonitrile .Chemical Reactions Analysis
The chemical reactivity of 4-Piperidin-1-ylbenzonitrile can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Scientific Research Applications
4-Piperidin-1-ylbenzonitrile is a chemical compound with the molecular formula C12 H14 N2 and a molecular weight of 186.257 . It’s often used as a building block in chemical synthesis .
Piperidine derivatives, such as 4-Piperidin-1-ylbenzonitrile, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds represents one of the most important synthetic medicinal blocks for drug construction .
The current scientific literature discusses various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have been studied for their biological and pharmacological activity .
Safety And Hazards
Future Directions
While specific future directions for 4-Piperidin-1-ylbenzonitrile are not mentioned in the retrieved papers, research into piperidine derivatives is a hot topic in pharmaceutical research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
properties
IUPAC Name |
4-piperidin-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXHFFGXQFUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354218 | |
Record name | 4-piperidin-1-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-1-ylbenzonitrile | |
CAS RN |
1204-85-9 | |
Record name | 4-piperidin-1-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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